molecular formula C9H10N2O2 B1320295 4-Methyl-7-nitroindoline CAS No. 179176-31-9

4-Methyl-7-nitroindoline

Cat. No. B1320295
M. Wt: 178.19 g/mol
InChI Key: SCFZFJRSCMUKHY-UHFFFAOYSA-N
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Description

4-Methyl-7-nitroindoline is a compound that belongs to the class of nitroindolines, which are known for their photolabile properties. These compounds are particularly useful as precursors for the release of carboxylic acids upon photolysis, and they have applications in the release of neuroactive amino acids. The presence of a methyl group at the 4-position of the indoline ring is significant as it influences the efficiency of the photolysis process. The effects of various substituents at the 4-position have been studied to understand their impact on the photolysis efficiency of these compounds .

Synthesis Analysis

The synthesis of 4-Methyl-7-nitroindoline and related compounds typically involves multi-step reactions that may include alkylation, cyclization, nitrification, and chlorination. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a compound structurally related to 4-Methyl-7-nitroindoline, was achieved through a three-step process starting from 4-methoxyaniline. This process was noted for its simplicity, mild reaction conditions, and suitability for large-scale production, with a high yield of 85% . Similarly, the synthesis of N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline involved an alkylation reaction followed by nitrification, yielding a total of 74.7% .

Molecular Structure Analysis

The molecular structure of nitroindoline derivatives, including those with a methyl group at the 4-position, has been characterized using various spectroscopic methods. For example, the crystal structure of two nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline was determined using single-crystal X-ray diffraction. Spectroscopic analyses such as NMR, GC-MS, and X-ray diffraction provided a complete characterization and confirmed the correct stereochemistry of the tetrahydroquinoline ring .

Chemical Reactions Analysis

The chemical behavior of 4-Methyl-7-nitroindoline derivatives in reactions is influenced by the substituents present on the indoline ring. Methylation of 4-nitroquinoline, a related compound, resulted in different products depending on the methylating agent used. For instance, methylation with methyl fluorosulfonate produced the expected 1-methyl-4-nitroquinolinium fluorosulfonate, while methylation with methyl iodide yielded an unexpected diiodo-dimethyl-dihydroquinolinium iodide. This compound demonstrated interesting reactivity in aqueous solutions, forming various derivatives upon reaction with other agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-7-nitroindoline derivatives are closely related to their molecular structure and the nature of their substituents. The photolysis of 1-acyl-7-nitroindolines, for example, is significantly affected by the presence of electron-donating groups at the 4-position. A 4-methoxy substituent was found to enhance the photolysis efficiency more than twofold, whereas a 4-dimethylamino group rendered the compound nearly inert. Additionally, the presence of a 5-alkyl substituent, which prevents unwanted nitration, reduced the beneficial effect of the 4-methoxy group . The methylation reactions of 4-nitroquinoline derivatives also highlight the influence of substituents on the physical and chemical behavior of these compounds in aqueous solutions .

Scientific Research Applications

Photocleavage Efficiency

4-Methyl-7-nitroindoline demonstrates significant potential in the photocleavage of 1-acyl-7-nitroindolines. Studies have shown that electron-donating substituents at the 4-position, such as 4-methoxy, can enhance the photolysis efficiency of these compounds. This makes 4-Methyl-7-nitroindoline a useful precursor for the rapid release of neuroactive amino acids in aqueous solutions, especially in the context of photolabile precursors for carboxylic acids (Papageorgiou & Corrie, 2000).

Material Engineering and Biological Applications

In material engineering and biological systems, 4-Methyl-7-nitroindoline-based compounds are utilized for two-photon excitation mechanisms. For example, in the photolysis of peptides containing 7-nitroindoline units, these compounds enable the precise manipulation of molecular composition, potentially useful for three-dimensional microstructure fabrication (Hatch et al., 2016).

Enhanced Photorelease Efficiency

The efficiency of photorelease in biological experiments, especially for neuroactive amino acids like l-glutamate, is significantly improved by attaching a benzophenone triplet-sensitizing antenna to 1-acyl-7-nitroindolines. This modification facilitates rapid release in submicrosecond timeframes, crucial for studying neuronal glutamate ion channels (Papageorgiou, Ogden & Corrie, 2004).

Antimicrobial and Anti-Inflammatory Properties

4-Methyl-7-nitroindoline derivatives have been explored for their antimicrobial, anti-inflammatory, and antinociceptive activities. Certain derivatives show promising results compared to standard drugs, indicating potential applications in therapeutic and medical research (Bassyouni et al., 2012).

Photolabile Protecting Groups

4-Methyl-7-nitroindoline and its derivatives serve as efficient photolabile protecting groups. Their application spans across protecting amines and alcohols, enabling controlled deprotection through UV irradiation. This functionality is highly relevant in synthetic chemistry and biological studies (Hassner et al., 2007).

Structural Probing in Liquid Water

The molecule 1-methyl-5-nitroindoline, closely related to 4-methyl-7-nitroindoline, has been used to probe structural changes in liquid water. Its absorption properties correlate with temperature changes, providing insights into the structural dynamics of water at a molecular level (Catalán & del Valle, 2018).

Comparative Analysis in NMDA Receptor Studies

In studies involving NMDA receptors, 4-methyl-7-nitroindoline-caged ligands have shown to be more inert than other caged compounds. This property makes them suitable for precise synaptic process studies, highlighting their importance in neuroscientific research (Maier et al., 2005).

Safety And Hazards

The safety information for 4-Methyl-7-nitroindoline includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

4-methyl-7-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFZFJRSCMUKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601497
Record name 4-Methyl-7-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-7-nitroindoline

CAS RN

179176-31-9
Record name 4-Methyl-7-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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